Salpyran hydrochloride
Description
Significance of Transition Metal Ion Dysregulation in Biological Systems
Cellular homeostasis of transition metal ions such as copper, zinc, and iron is maintained by a complex network of transporters, chaperones, and metal-binding proteins. thepharmajournal.com The dysregulation of this delicate balance can lead to a cascade of detrimental effects. An excess of redox-active metals, particularly copper and iron, can catalyze the formation of highly damaging reactive oxygen species (ROS) through Fenton-like reactions, leading to significant oxidative stress. numberanalytics.com This oxidative damage can harm lipids, proteins, and nucleic acids, disrupting cellular function. nih.gov
Furthermore, metal ion imbalance is increasingly implicated in the pathology of numerous human diseases. omicsonline.org Aberrant metal concentrations have been linked to protein misfolding and aggregation, a hallmark of several neurodegenerative disorders like Alzheimer's and Parkinson's diseases. thepharmajournal.comnumberanalytics.com In such conditions, the dysregulation of metal ions, including copper, is thought to contribute to the progression of the disease. mdpi.com The disruption of metal homeostasis can also impact signaling pathways and gene regulation, contributing to metabolic disorders and cancer. omicsonline.orgnumberanalytics.com For instance, studies on cadmium toxicity in Streptococcus pneumoniae have shown that its harmful effects arise from the perturbation of manganese and zinc homeostasis, increasing sensitivity to oxidative stress. nih.gov This underscores the critical importance of maintaining a tightly regulated metal ion environment for cellular health.
Theoretical Frameworks of Chelation Strategies in Biomedical Sciences
Chelation therapy is a chemical process that utilizes substances known as chelating agents, or chelators, to bind with metal ions, forming a stable, ring-like molecular structure called a chelate. nih.govmdpi.com The chelator is a ligand containing at least two donor atoms that can form coordinate bonds with a single central metal ion. nih.gov This process effectively sequesters the metal ion, altering its physicochemical and biological properties.
The primary goal of chelation in a biomedical context is to control and counteract the toxicity derived from an excess or dysregulation of metal ions. nih.govmdpi.com By forming a stable complex, a chelator can prevent the metal ion from participating in harmful reactions, such as the generation of ROS. mdpi.com The resulting metal-chelate complex is typically water-soluble and can be more readily excreted from the body. nih.gov
The efficacy of a chelator is determined by several factors, including its affinity and selectivity for the target metal ion, the stability of the resulting complex under physiological conditions, and its ability to reach the specific cellular or tissue compartments where the metal has accumulated. researchgate.net For example, Salpyran is a tetradentate ligand, meaning it has four donor atoms (three nitrogen and one oxygen) that coordinate with a copper(II) ion. This coordination results in the formation of two stable five-membered chelated rings, leading to a highly stable complex. smolecule.com This stable complex formation is crucial for effectively sequestering copper ions under physiological pH. smolecule.com Different chelators are employed for various metals; for instance, deferoxamine (B1203445) and deferiprone (B1670187) are used for iron overload, while penicillamine (B1679230) and triethylenetetramine (B94423) are used for copper overload in conditions like Wilson's disease. mdpi.com
Rationale for the Rational Design and Development of Selective Small Molecule Metal Chelators (SMMCs)
While chelation therapy has been a cornerstone for treating metal toxicity for decades, early-generation chelators often suffered from a lack of specificity, leading to the sequestration of essential, non-target metal ions and other undesirable effects. This has driven the field toward the rational design of selective small molecule metal chelators (SMMCs). pnas.org The goal is to develop compounds that are precisely tailored to bind a specific pathogenic metal ion with high affinity, while showing minimal interaction with other essential metals. nih.gov
The rational design process considers several key structural and chemical features. pnas.org It involves creating molecules with specific metal-binding moieties arranged in a three-dimensional structure that is complementary to the coordination geometry of the target metal ion. researchgate.net For instance, Salpyran was specifically engineered as a selective Cu(II) chelator. nih.govfigshare.com Its design as a tetradentate (3N,1O) ligand provides an extremely high affinity for Cu(II), with a pCu value of 10.65 (a measure of copper binding affinity at pH 7.4), which is significantly higher than that of older chelators like clioquinol (B1669181). nih.govfigshare.com This design also confers excellent selectivity for Cu(II) over other biologically relevant ions like Zn(II). nih.gov
Furthermore, the design of modern SMMCs aims to optimize their pharmacokinetic properties, such as the ability to cross biological membranes like the blood-brain barrier to treat neurodegenerative diseases. mdpi.compnas.org The development of Salpyran was predicated on creating a scaffold that would have suitable permeation properties for potential therapeutic use. nih.govfigshare.com Research has demonstrated that Salpyran can prevent the formation of ROS in assays involving ascorbate (B8700270), tau protein, and human prion protein, highlighting its potential as a therapeutically valuable SMMC. nih.govfigshare.com This targeted approach provides a general strategy for creating novel modulators of metabolic enzyme function and treating diseases rooted in metal dysregulation. nih.gov
Physicochemical Properties of Salpyran (hydrochloride)
| Property | Value | Source |
| IUPAC Name | 2-[[2-(pyridin-2-ylmethylamino)ethylamino]methyl]phenol;hydrochloride | smolecule.com |
| Molecular Formula | C₁₅H₂₀ClN₃O | smolecule.cominvivochem.com |
| Molecular Weight | 293.79 g/mol | smolecule.cominvivochem.com |
| Appearance | Solid at room temperature | invivochem.com |
| Mechanism | Tetradentate (3N,1O) selective chelator of Copper(II) ions | figshare.com |
| Solubility | Soluble in DMSO, Ethanol, and Water | invivochem.com |
Structure
2D Structure
Properties
Molecular Formula |
C15H20ClN3O |
|---|---|
Molecular Weight |
293.79 g/mol |
IUPAC Name |
2-[[2-(pyridin-2-ylmethylamino)ethylamino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C15H19N3O.ClH/c19-15-7-2-1-5-13(15)11-16-9-10-17-12-14-6-3-4-8-18-14;/h1-8,16-17,19H,9-12H2;1H |
InChI Key |
LVPIOOIPCFRMLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCNCC2=CC=CC=N2)O.Cl |
Origin of Product |
United States |
Synthetic Pathways and Chemical Modificability of Salpyran Hydrochloride
Retrosynthetic Analysis and Design Principles of the Salpyran Scaffold
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. ethz.chwikipedia.org The design of the Salpyran scaffold is a deliberate combination of structural motifs from Salan (bis-phenolic) and Endip (pyridine-containing) ligands. smolecule.com This fusion results in a non-symmetric 3N,O coordination environment. smolecule.com
The key design principles behind the Salpyran scaffold include:
Breaking Symmetry for Selectivity: By breaking the C2 symmetry found in its parent structures, the ligand field geometry is optimized for square-planar or distorted octahedral Cu(II) complexes, thereby enhancing selectivity for Cu(II). smolecule.com
Enhanced Affinity through Nitrogen Donors: The inclusion of a pyridine (B92270) moiety increases the nitrogen donor density. smolecule.com This aligns with Pearson's hard-soft acid-base theory, leading to a higher affinity for the soft acid Cu(II). smolecule.comfigshare.com
Charge Neutrality and Redox Stability: The phenolic oxygen in the structure ensures charge neutrality and contributes to the redox stability of the resulting metal complex. smolecule.com
Improved Physicochemical Properties: Replacing a phenol (B47542) group with a pyridine entity reduces the calculated logP (clogP) from 2.26 for a comparable Salan ligand to 1.73 for Salpyran, which can be a factor in biological applications. figshare.com
The retrosynthetic strategy for Salpyran identifies two primary building blocks: an ethylenediamine (B42938) backbone and two different aromatic aldehydes, namely salicylaldehyde (B1680747) and 2-formylpyridine. figshare.com This disconnection approach simplifies the complex target molecule into readily accessible starting materials.
Multi-Step Organic Synthesis Methodologies
The synthesis of Salpyran (hydrochloride) is achieved through a multi-step organic synthesis approach, which provides control over the assembly of the final molecule. smolecule.comfigshare.com
Precursor Compounds and Starting Material Derivatization
The synthesis of Salpyran typically begins with commercially available and relatively simple precursor compounds. A common synthetic route utilizes a stepwise protecting group strategy involving consecutive reductive aminations across an ethylenediamine backbone. figshare.com
Two main synthetic routes, designated as Route A and Route B, have been described. figshare.com Both routes involve the initial reaction of either salicylaldehyde or 2-formylpyridine with N-Boc-ethylenediamine. figshare.com This step introduces the first aromatic group onto the diamine linker. The Boc (tert-butyloxycarbonyl) protecting group is crucial for preventing side reactions and ensuring that the subsequent reductive amination occurs at the desired nitrogen atom.
Following the initial reductive amination, the Boc protecting group is removed under acidic conditions to yield the key amine precursors, (1) and (2). figshare.com These precursors are the derivatized starting materials for the subsequent integration of the second aromatic moiety.
| Precursor Compound | Starting Material | Derivatization Step |
| N-(2-aminoethyl)-N-Boc-salicylamine (Intermediate for Route A) | Salicylaldehyde, N-Boc-ethylenediamine | Reductive amination |
| N-(2-aminoethyl)-N-Boc-picolinamine (Intermediate for Route B) | 2-formylpyridine, N-Boc-ethylenediamine | Reductive amination |
| 2-((2-aminoethylamino)methyl)phenol (Amine precursor 1) | N-(2-aminoethyl)-N-Boc-salicylamine | Boc deprotection |
| N-(pyridin-2-ylmethyl)ethane-1,2-diamine (Amine precursor 2) | N-(2-aminoethyl)-N-Boc-picolinamine | Boc deprotection |
Reaction Conditions and Catalysis for Amine and Pyridine Moiety Integration
The integration of the second aromatic moiety, either the pyridine or the phenol group depending on the synthetic route, is accomplished through a second reductive amination step. figshare.com This reaction involves the coupling of the amine precursor (1 or 2) with the corresponding aldehyde (2-formylpyridine or salicylaldehyde). figshare.com
The reaction is typically carried out in the presence of a stoichiometric amount of a base, such as triethylamine (B128534) (NEt3), to neutralize the acid formed during the reaction and to facilitate the formation of the imine intermediate. figshare.com A reducing agent, such as sodium borohydride, is then used to reduce the imine to the final amine product, Salpyran. rsc.org The reaction is often conducted under reflux in a suitable solvent. smolecule.com
| Reaction Step | Reactants | Reagents/Catalysts |
| Second Reductive Amination (Route A) | Amine precursor 1, 2-formylpyridine | Triethylamine, Sodium borohydride |
| Second Reductive Amination (Route B) | Amine precursor 2, Salicylaldehyde | Triethylamine, Sodium borohydride |
Intermediate Compounds and Purification Techniques for Hydrochloride Salt Formation
The multi-step synthesis of Salpyran involves the formation of several key intermediate compounds. The primary intermediates are the mono-protected diamines and the final free base of Salpyran.
The final step in the synthesis of Salpyran (hydrochloride) is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the purified Salpyran free base with hydrochloric acid. sapub.org The resulting hydrochloride salt is often a crystalline solid that can be isolated by filtration. sapub.org
Purification of the intermediate and final compounds is critical to ensure the desired product is obtained with high purity. Common purification techniques employed in the synthesis of Salpyran and its hydrochloride salt include:
Recrystallization: This technique is used to purify solid compounds by dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the pure compound to crystallize out. smolecule.com
Chromatography: Column chromatography is a versatile technique used to separate and purify compounds based on their differential adsorption to a stationary phase. smolecule.com
The formation of the hydrochloride salt can also aid in the purification process, as the salt may have different solubility properties than the free base, facilitating its isolation.
| Intermediate Compound | Description |
| N-Boc protected amine precursors | Intermediates formed after the first reductive amination and before deprotection. |
| Amine precursors (1) and (2) | Key intermediates formed after deprotection, ready for the second reductive amination. |
| Salpyran (free base) | The final neutral ligand before salt formation. |
Functionalization and Tunability of the Salpyran Scaffold for Structural Analogues
The Salpyran scaffold is highly tunable, offering several avenues for functionalization to generate a library of structural analogues. figshare.comrsc.org This adaptability is a key feature, allowing for the fine-tuning of the molecule's properties for various applications.
The primary points of functionalization on the Salpyran scaffold are:
Aromatic Substitution: The aromatic rings of both the salicylaldehyde and the 2-formylpyridine moieties can be modified with various substituents. figshare.com This allows for the modulation of electronic properties, lipophilicity, and steric hindrance of the final ligand.
Diamine Linker Modification: The ethylenediamine linker can be replaced with other diamine units of varying lengths or with different substituents on the carbon backbone. figshare.com This can alter the flexibility and coordination geometry of the resulting chelator.
Amine Functionalization: The secondary amine groups within the Salpyran structure are also amenable to functionalization. figshare.com This provides an additional site for introducing new functional groups to further tailor the properties of the molecule.
The synthetic accessibility of Salpyran, demonstrated by the two viable synthetic routes, provides flexibility in the design and synthesis of these analogues. figshare.com This allows for a systematic exploration of the structure-activity relationships of Salpyran-based compounds.
Coordination Chemistry and Metal Ion Selectivity of Salpyran Hydrochloride
Selective Metal Ion Binding Affinity
Salpyran (hydrochloride) demonstrates a high and selective affinity for copper(II) ions. smolecule.comnih.govfigshare.cominvivochem.com This selectivity is a crucial feature for its potential therapeutic applications, as it minimizes interference with other essential metal ions in biological systems. figshare.com
Copper(II) Specificity and Quantitative Selectivity Profiles
Salpyran was designed to be a selective chelator for copper(II) ions. smolecule.com Its high affinity for Cu(II) is quantified by its pCu value of 10.65 at a physiological pH of 7.4. nih.govfigshare.comfigshare.com This indicates a strong binding capacity under conditions relevant to biological systems. In comparison, its affinity for zinc(II) ions is significantly lower, with a pZn of 6.69. figshare.com
The selectivity of Salpyran for copper(II) over zinc(II) is a key characteristic. nih.govfigshare.com The Cu/Zn selectivity ratio for Salpyran is 4.60, demonstrating its preference for copper ions. smolecule.comfigshare.com This is a significant improvement over other chelators like clioquinol (B1669181), which has a much lower pCu of 5.91. nih.govfigshare.com The design of Salpyran, which incorporates a pyridine (B92270) moiety, contributes to its enhanced Cu(II) affinity. smolecule.com
Table 1: Comparative Metal Ion Affinity and Selectivity
| Chelator | pCu (at pH 7.4) | pZn (at pH 7.4) | Cu/Zn Selectivity Ratio |
|---|---|---|---|
| Salpyran | 10.65 nih.govfigshare.comfigshare.com | 6.69 figshare.com | 4.60 smolecule.comfigshare.com |
| Clioquinol | 5.91 nih.govfigshare.com | 5.64 figshare.com | 0.27 figshare.com |
| TDMQ-20 | 10.75 figshare.com | 5.06 figshare.com | 5.69 figshare.com |
| ENDIP | 10.35 figshare.com | 7.71 figshare.com | 2.64 figshare.com |
| Salan | 9.48 figshare.com | 5.35 figshare.com | 4.13 figshare.com |
This table was created using data from multiple sources. smolecule.comnih.govfigshare.comfigshare.com
Competitive Binding Studies with Endogenous Ligands
The effectiveness of a chelator in a biological environment depends on its ability to compete with endogenous ligands for metal ions. Studies have shown that Salpyran can effectively compete for copper binding, even in the presence of other ligands. smolecule.com This is crucial for its potential to modulate copper homeostasis in conditions where copper is dysregulated. The design of chelators like Salpyran aims to disrupt toxic interactions between metal ions and biomolecules by targeting specific metal ions. figshare.com
Stoichiometry and Coordination Geometry of Salpyran-Metal Complexes
The interaction between Salpyran and metal ions results in the formation of well-defined complexes with specific stoichiometry and geometry. smolecule.comnih.govfigshare.comfigshare.com
Formation of the Monocationic [Cu(II)L]+ Species
Solution studies, including Job's plot analysis, have confirmed that Salpyran forms a 1:1 ligand-to-metal complex with copper(II). smolecule.com This results in the formation of a stable monocationic species, denoted as [Cu(II)L]+, at a physiological pH of 7.4. nih.govfigshare.com The formation of a 1:1 complex is considered ideal for therapeutic applications as it offers increased shielding of the metal ion from the surrounding physiological environment, which can prevent further biological interactions. figshare.com
Ligand Denticity and Donor Atom Set (3N,1O)
Salpyran acts as a tetradentate ligand, meaning it binds to the central metal ion through four donor atoms. figshare.comfigshare.com The specific donor atom set for Salpyran is composed of three nitrogen atoms and one oxygen atom (3N,1O). smolecule.comfigshare.com This nonsymmetric coordination environment is a result of its design, which combines elements from Salan (bis-phenolic) and Endip (pyridine-containing) ligands. smolecule.com The pyridine moiety provides a higher density of nitrogen donors, which enhances the affinity for Cu(II) based on hard-soft acid-base principles. smolecule.com
Stability and pH Dependence of Metal-Salpyran Complexes Under Physiological Conditions
The stability of the Salpyran-copper complex is a critical factor for its potential in vivo applications. The complex is stable under physiological conditions, including a pH of 7.4 and anaerobic environments, for extended periods. smolecule.com Studies have shown that the [Cu(II)Salpyran]+ complex remains intact for at least two days under these conditions. researchgate.net
The complex formation between Salpyran and metal ions like Cu(II) and Zn(II) has been studied across a pH range of 3 to 11. figshare.com These studies indicate that the 1:1 complex is the dominant species across this pH range, irrespective of the initial metal-to-ligand ratio. figshare.com This consistent formation of the 1:1 complex reduces the likelihood of interactions with endogenous metalloproteins. figshare.com The stability constant (log K) for the [Cu(II)Salpyran]+ complex at pH 7.4 has been determined to be 14.2. smolecule.com
Table 2: Stability Constants of Salpyran-Metal Complexes
| Metal Ion | Complex Species | logβ (at 298 K) |
|---|---|---|
| Cu(II) | [Cu(Salpyran)H] | 23.93 figshare.com |
| [Cu(Salpyran)] | 20.10 figshare.com | |
| [Cu(Salpyran)H-1] | 8.94 figshare.com | |
| Zn(II) | [Zn(Salpyran)] | 11.98 figshare.com |
This table was created using data from a cited source. figshare.com
Kinetic Aspects of Metal Ion Chelation and Exchange Processes
The kinetics of metal ion chelation by a ligand, and the subsequent exchange processes, are critical determinants of its efficacy and mechanism of action in a biological system. These kinetic parameters govern how quickly the ligand can bind to a target metal ion and how stable the resulting complex is over time, especially in the presence of competing endogenous ligands. While extensive thermodynamic data for Salpyran (hydrochloride) is available, detailed kinetic studies specifically on its chelation and ligand exchange processes are not extensively documented in publicly available literature. However, insights into the expected kinetic behavior of Salpyran can be inferred from studies on structurally similar Schiff base ligands and general principles of coordination chemistry.
The formation of a metal complex is a stepwise process, often involving rapid initial association of the ligand with the metal ion, followed by one or more rate-determining steps corresponding to the sequential coordination of the donor atoms and the displacement of solvent molecules from the metal's coordination sphere. For a polydentate ligand like Salpyran, this process can be complex. The rate of complex formation is influenced by several factors, including the concentration of the reactants, temperature, and the presence of other ligands or metal ions. numberanalytics.com
Ligand exchange reactions involving square-planar d⁸ metal complexes, such as Ni(II), often proceed via an associative mechanism involving a five-coordinate intermediate. researchgate.net In the case of copper(II) complexes with tetradentate Schiff base ligands, the exchange process is often driven by the formation of a thermodynamically more stable complex. researchgate.netchem-soc.si Studies on copper(II) complexes with salen-type ligands, which share structural similarities with Salpyran, have shown that the rate of ligand exchange can be influenced by factors such as the solvent and the presence of bases. For instance, the addition of a base like triethylamine (B128534) (NEt3) can accelerate the reaction by facilitating the deprotonation of the incoming ligand. researchgate.netchem-soc.sichem-soc.si
The dissociation of a metal complex is equally important, particularly for therapeutic applications where high kinetic inertness is desirable to prevent the release of the chelated metal ion. researchgate.net The rate of dissociation is influenced by the stability of the complex and the presence of competing metal ions or ligands. numberanalytics.com For some macrocyclic complexes, dissociation can be extremely slow, contributing to their high in vivo stability. nih.gov In general, the dissociation of a ligand from a metal complex is the reverse of the formation process and can be influenced by factors such as pH. nih.govlibretexts.org
While specific rate constants for Salpyran are not available, kinetic data from related Schiff base ligand exchange reactions can provide an illustrative example of the parameters involved.
Table 1: Illustrative Kinetic Data for Ligand Exchange in a Related Cu(II) Schiff Base System
| Reacting System | Conditions | Kinetic Parameter | Value | Reference |
|---|---|---|---|---|
| Cu(salpn) with H2salen | Acetonitrile, with H2O | k (rate constant) | (3.13 ± 1.06) × 10⁻³ s⁻¹ | chem-soc.si |
| Cu(salpn) with H2salen | Acetonitrile, without H2O | k (rate constant) | (3.11 ± 1.08) × 10⁻³ s⁻¹ | chem-soc.si |
| Cu(salpn) with H2salen | Acetonitrile, with H2O | K (equilibrium constant) | 13.06 ± 3.12 M⁻¹ | chem-soc.si |
| Cu(salpn) with H2salen | Acetonitrile, without H2O | K (equilibrium constant) | 13.79 ± 3.84 M⁻¹ | chem-soc.si |
Note: This data is for the ligand exchange reaction between Cu(salpn) and H2salen and is provided for illustrative purposes to indicate the nature of kinetic parameters in similar systems. It does not represent the kinetic data for Salpyran (hydrochloride).
The study of these kinetic processes often employs specialized techniques such as stopped-flow spectroscopy, which allows for the monitoring of rapid reactions on the millisecond timescale. photophysics.comrsc.org This technique is invaluable for elucidating reaction mechanisms and determining the rate constants for individual steps in the chelation process. photophysics.com
Mechanistic Investigations of Salpyran Hydrochloride in Non Human and in Vitro Biological Systems
Antioxidant Activity and Reactive Oxygen Species (ROS) Modulation
Salpyran (hydrochloride) demonstrates significant antioxidant properties, primarily through its interaction with metal ions that catalyze the formation of reactive oxygen species (ROS). Its function as a Cu(II) selective chelator is central to this activity. medchemexpress.eumedchemexpress.commedchemexpress.com
In laboratory settings, Salpyran (hydrochloride) has been shown to effectively prevent the generation of ROS from the binary system of copper (II) and hydrogen peroxide (H₂O₂). medchemexpress.eumedchemexpress.commedchemexpress.com The chelation of Cu(II) ions by Salpyran disrupts the Fenton-like reactions that would otherwise produce highly reactive hydroxyl radicals. This inhibitory action highlights the compound's potential to mitigate oxidative stress induced by redox-active metal ions. medchemexpress.commedchemexpress.com
The antioxidant capacity of Salpyran (hydrochloride) is further evidenced by its effects in redox assays involving ascorbate (B8700270). In systems containing Cu(II) ions, ascorbate is rapidly oxidized. Research indicates that by sequestering Cu(II), Salpyran (hydrochloride) can spare ascorbate from this metal-catalyzed oxidation, thereby preserving the levels of this key biological antioxidant in in vitro models.
Interactions with Specific Biomolecules and Protein Aggregation Pathways in Research Models
The ability of Salpyran (hydrochloride) to chelate metal ions, particularly copper, influences the aggregation pathways of several proteins that are associated with neurodegenerative disorders in various research models.
In vitro studies have explored the role of Salpyran (hydrochloride) in the context of tau protein, which is implicated in Alzheimer's disease and other tauopathies. While direct inhibition of tau aggregation by Salpyran (hydrochloride) itself is not explicitly detailed, its function as a Cu(II) chelator is relevant. medchemexpress.com Copper ions are known to promote the aggregation of tau protein, and therefore, chelating agents like Salpyran (hydrochloride) are investigated for their potential to interfere with this process.
Salpyran (hydrochloride) has been identified as an inhibitor of the human prion protein in in vitro experiments. medchemexpress.com The misfolding of the prion protein is the pathogenic hallmark of prion diseases. The interaction of Salpyran with this protein suggests a potential mechanism to interfere with the disease-associated conformational changes.
Cellular Responses and Molecular Pathways in Pre-clinical Research Models (Excluding Human Trials)
The therapeutic potential of Salpyran (hydrochloride) is being investigated in non-human and in vitro biological systems, with a focus on its mechanism of action as a selective copper(II) chelator. Research has primarily centered on its ability to mitigate oxidative stress, a key pathological feature in various diseases, including neurodegenerative disorders.
Impact on Cellular Oxidative Stress Response Mechanisms
Salpyran (hydrochloride) has demonstrated significant antioxidant properties in preclinical, in vitro models. Its primary mechanism of action is the selective chelation of copper(II) ions, which are known to catalyze the formation of reactive oxygen species (ROS). figshare.comnih.govsmolecule.comfigshare.com By forming a stable complex with Cu(II), Salpyran effectively prevents its participation in redox cycling, thereby inhibiting the generation of damaging ROS from systems such as the binary Cu(II)/H₂O₂ system. figshare.comnih.govfigshare.com
This antioxidant capability has been substantiated through various in vitro assays. In assays involving ascorbate, tau protein, and human prion protein, Salpyran has been shown to prevent the formation of ROS. figshare.comnih.govfigshare.com The compound exhibits a high affinity for Cu(II), forming a stable monocationic species at physiological pH, which is crucial for its antioxidant activity. figshare.comnih.govfigshare.com
A key indicator of oxidative damage to proteins is the formation of dityrosine (B1219331) cross-links. In the presence of Cu(II) and H₂O₂, a tau fragment (tau297-391) showed significant dityrosine formation, a marker for oxidative stress. The introduction of Salpyran into this system demonstrated its ability to hinder this process, further confirming its role in reducing oxidative stress. figshare.com
Table 1: In Vitro Antioxidant Activity of Salpyran (hydrochloride)
| Assay System | Key Findings | Reference |
|---|---|---|
| Binary Cu(II)/H₂O₂ System | Prevents the formation of reactive oxygen species (ROS). | figshare.comnih.govfigshare.com |
| Ascorbate Assay | Demonstrated antioxidant action. | figshare.comnih.govfigshare.com |
| Tau Protein Assay | Inhibited Cu(II)-induced oxidation. | figshare.com |
| Human Prion Protein Assay | Prevented Cu(II)-induced oxidation of a prion protein fragment. | figshare.com |
| Dityrosine Formation Assay (tau fragment) | Hindered the formation of dityrosine cross-links, a marker of oxidative stress. | figshare.comresearchgate.net |
Effects on Cellular Viability and Function in Disease-Relevant Cell Lines (Mechanistic Focus)
The mechanistic focus of Salpyran (hydrochloride) research in the context of disease-relevant cell lines centers on its ability to counteract the cytotoxic effects of copper-mediated oxidative stress. While direct studies on the effects of Salpyran on the viability of specific cell lines are not extensively detailed in the provided search results, its proven antioxidant mechanism has significant implications for cellular health in diseases where metal dyshomeostasis is a key pathological factor, such as neurodegenerative diseases. figshare.comsmolecule.com
The rationale for its potential to enhance cellular viability is based on its function as a small molecule metal chelator. figshare.com In conditions like Alzheimer's disease, the accumulation of copper ions is associated with increased oxidative stress and neuronal damage. figshare.com By sequestering these excess copper ions, Salpyran is hypothesized to reduce the levels of oxidative damage to vital cellular components, including proteins and lipids.
In vitro studies have specifically shown that Salpyran can prevent the oxidation of the human prion protein fragment HuPr(103-112) when exposed to a Cu(II)/H₂O₂ system. This demonstrates a protective effect on a protein relevant to neurodegenerative disease. figshare.com Similarly, by hindering the formation of dityrosine cross-links in a tau protein fragment, Salpyran may interfere with a pathological process that contributes to the formation of neurofibrillary tangles in Alzheimer's disease. figshare.comresearchgate.net
Table 2: Mechanistic Effects of Salpyran (hydrochloride) in Disease-Relevant In Vitro Models
| In Vitro Model System | Observed Mechanistic Effect of Salpyran | Implication for Cellular Viability/Function | Reference |
|---|---|---|---|
| Human Prion Protein Fragment (HuPr(103-112)) + Cu(II)/H₂O₂ | Inhibited the oxidation of the peptide. | Potential to protect against prion protein-related neurotoxicity. | figshare.com |
| Tau Protein Fragment (tau297-391) + Cu(II)/H₂O₂ | Hindered the formation of dityrosine cross-links. | Potential to interfere with the pathological aggregation of tau protein, thereby preserving neuronal function. | figshare.comresearchgate.net |
Structure Activity Relationship Sar Studies of Salpyran Derivatives
Identification of Key Pharmacophoric Features Governing Cu(II) Chelation
The high affinity and selectivity of Salpyran for copper(II) ions are dictated by specific pharmacophoric elements within its molecular structure. Salpyran, chemically known as 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol, is a tetradentate (3N,1O) ligand. figshare.com This arrangement is fundamental to its chelation capabilities.
The key features responsible for Cu(II) coordination are:
Phenolic Oxygen: The deprotonated hydroxyl group on the phenol (B47542) ring serves as a crucial anionic oxygen donor.
Two Amine Nitrogens: The ethylenediamine (B42938) backbone contains two secondary amine nitrogens that act as key donor sites.
Pyridine (B92270) Nitrogen: The nitrogen atom within the pyridine ring completes the tetradentate coordination sphere.
Solid and solution studies have confirmed that these four donor atoms (N, N, N, O) form a stable, square-planar complex with Cu(II), creating a monocationic species, [Cu(II)L]⁺, at a physiological pH of 7.4. nih.govrsc.org The formation of this stable complex is central to Salpyran's ability to sequester Cu(II) ions. The pyridine ring and aminoethyl side chain, in particular, enhance its affinity for copper.
Quantitative Analysis of Substituent Effects on Binding Affinity and Selectivity
Quantitative studies have demonstrated Salpyran's superior binding affinity for Cu(II) compared to other known chelators. A key metric used to quantify this is the pCu value, which represents the negative logarithm of the free Cu(II) concentration at a specific pH. For Salpyran, the pCu value at pH 7.4 is 10.65. figshare.comnih.gov This indicates an extremely high affinity for copper.
The selectivity of a chelator for a specific metal ion over others is critical for therapeutic applications. Salpyran exhibits excellent selectivity for Cu(II) over other biologically relevant metal ions, particularly Zn(II). figshare.comnih.gov This selectivity is attributed to the specific geometric and electronic preferences of the tetradentate N₃O coordination sphere, which is highly complementary to the coordination preferences of Cu(II). While specific quantitative structure-activity relationship (QSAR) analyses for a broad range of Salpyran derivatives are not extensively detailed in the provided results, the high pCu value of the parent compound underscores the effectiveness of its core scaffold. nih.govd-nb.infootago.ac.nz The rational design of Salpyran was predicated on creating a highly modifiable scaffold, suggesting that substitutions on the aromatic rings or the ethylenediamine backbone could be used to fine-tune the binding affinity and selectivity, although specific data on these modifications are limited. researchgate.netrsc.org
Table 1: Comparative Cu(II) Binding Affinity
| Compound | pCu at pH 7.4 |
|---|---|
| Salpyran | 10.65 figshare.comnih.gov |
This table illustrates the significantly higher binding affinity of Salpyran for Cu(II) as compared to the benchmark chelator, Clioquinol (B1669181).
Correlation between Structural Modifications and Antioxidant Efficacy
The antioxidant activity of Salpyran is intrinsically linked to its ability to chelate copper. Copper, particularly in its redox-active Cu(II) state, can catalyze the formation of highly damaging reactive oxygen species (ROS) through Fenton-like reactions with endogenous reductants like ascorbate (B8700270) and hydrogen peroxide (H₂O₂). nih.govresearchgate.net
By forming a stable and redox-inert complex with Cu(II), Salpyran effectively prevents the metal ion from participating in these damaging redox cycles. figshare.comnih.gov Studies using ascorbate, tau protein, and human prion protein assays have demonstrated that Salpyran prevents the formation of ROS from the binary Cu(II)/H₂O₂ system. figshare.comnih.govrsc.org The antioxidant efficacy is therefore directly correlated with the stability of the copper complex. Any structural modification that enhances the stability of the [Cu(II)L]⁺ complex is expected to improve its antioxidant capability by more effectively sequestering the redox-active copper. The N,N,O-chelating scaffold is a key structural feature for this antioxidant potential. nih.gov While broad SAR studies on various flavonoid structures have shown clear correlations between structure and antioxidant properties, specific studies detailing how modifications to the Salpyran scaffold affect its antioxidant efficacy are still emerging. nih.gov
Rational Design Principles for Optimizing Biochemical Functionality
The design of Salpyran was a rational process aimed at creating a highly tunable and selective Cu(II) chelating scaffold. figshare.comnih.govresearchgate.net The goal was to develop a molecule with strong copper binding affinity, high selectivity over other metals, and the ability to prevent copper-mediated oxidative stress. rsc.org
The key principles guiding its design included:
Building on Known Scaffolds: The design leveraged expertise with asymmetric salan-type frameworks, which are known for their strong metal-binding properties. researchgate.netrsc.org
Tetradentate Coordination: A tetradentate N₃O ligand was chosen to provide a high-affinity binding site specifically for Cu(II). This configuration leads to the formation of a stable, coordinatively saturated complex at physiological pH. figshare.com
Tunability: The Salpyran framework was intentionally designed to be highly modifiable. researchgate.netrsc.org This allows for future optimization by introducing various functional groups to alter properties such as solubility, lipophilicity, and blood-brain barrier permeability without compromising the core chelation function.
Selectivity: By creating a specific coordination environment, the designers aimed for high selectivity for Cu(II) over Zn(II), which is crucial to avoid disrupting the homeostasis of other essential metals. figshare.comresearchgate.net This rational approach, focusing on the specific interactions between the ligand and the target metal ion, is a cornerstone for the development of new therapeutic agents based on pyrazole (B372694) analogs and other heterocyclic compounds. nih.gov
Advanced Analytical and Spectroscopic Characterization in Chemical Research
Spectroscopic Techniques for Metal-Ligand Complex Characterization
Spectroscopic methods are invaluable for probing the electronic structure and coordination environment of metal-ligand complexes.
UV-Vis Spectroscopy: This technique is used to study the formation and stability of Salpyran's complexes with metal ions, particularly copper(II). smolecule.comfigshare.com Upon complexation with Cu(II), the UV-Vis spectrum of Salpyran exhibits characteristic changes. Ligand-centered π→π* transitions associated with the pyridine (B92270) ring are observed around 270 nm. smolecule.com A broad band appearing between 600–700 nm is attributed to the metal-to-ligand charge transfer (MLCT) and d-d transitions within the Cu(II) complex. smolecule.com Studies have shown that at a physiological pH of 7.4, a stable 1:1 complex of Salpyran and Cu(II) is the dominant species. figshare.comresearchgate.net
Table 1: UV-Vis Spectroscopic Data for Salpyran and its Cu(II) Complex
| Species | Wavelength (nm) | Type of Transition |
|---|---|---|
| Salpyran (ligand) | 270 | π→π* (pyridine) |
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying paramagnetic species, such as those containing Cu(II). researchgate.netglobalresearchonline.net It provides detailed information about the electronic environment of the metal ion in the complex. researchgate.net EPR studies have been instrumental in confirming the specific binding of Cu(II) to Salpyran and in characterizing the coordination geometry of the resulting complex. smolecule.comresearchgate.net The technique is particularly useful for investigating the interactions at the active sites of metalloenzymes. researchgate.net
Solid-State Structural Analysis (e.g., X-ray Diffraction)
Crystallographic analysis of the [Cu(II)Salpyran]⁺ complex has revealed a distorted square-planar geometry. smolecule.com The reflux of an equimolar solution of Salpyran, CuCl₂, and NEt₃ in methanol, followed by crystallization, yields blue crystals suitable for single X-ray diffraction. figshare.com The solid-state structure shows an asymmetric Cu(II)-dimer where two [CuCl₂HL] units are bridged by Cl₂. figshare.com The coordination environment around the two copper centers differs, with one being a 3N, 2Cl square pyramidal geometry. figshare.com
Table 2: Key Crystallographic Parameters for the [Cu(II)Salpyran]⁺ Complex smolecule.com
| Parameter | Value (Å) |
|---|---|
| Cu–N(pyridine) | 1.98 |
| Cu–N(amine) | 2.01–2.05 |
Solution-Phase Equilibrium and Speciation Studies
Understanding the behavior of Salpyran and its metal complexes in solution is crucial for predicting its action in biological systems.
Potentiometry: Potentiometric titrations are used to determine the stability constants of metal-ligand complexes in solution. researchgate.netlibretexts.org These studies have quantified the high affinity of Salpyran for Cu(II) ions. figshare.com The stability constant (log K) for the [Cu(II)Salpyran]⁺ complex at pH 7.4 has been determined to be 14.2. smolecule.com Furthermore, the pCu value, a measure of the copper binding affinity at physiological pH, is 10.65 for Salpyran, which is significantly higher than that of other chelators like clioquinol (B1669181) (5.91). smolecule.comnih.gov
Table 3: Stability Constants for Salpyran Complexes figshare.com
| Metal Ion | Complex Species | logβ |
|---|---|---|
| Cu(II) | [CuLH]²⁺ | 20.39 |
| Cu(II) | [CuL]⁺ | 14.19 |
| Cu(II) | [CuL(OH)] | 5.37 |
| Zn(II) | [ZnLH]²⁺ | 14.14 |
| Zn(II) | [ZnL]⁺ | 7.37 |
Nuclear Magnetic Resonance (NMR) Titration: While detailed NMR titration data for Salpyran (hydrochloride) is not extensively available in the provided search results, NMR spectroscopy, in general, is a powerful tool for studying the structural and dynamic properties of molecules in solution. mpg.denih.gov It can be used to monitor changes in the chemical shifts of the ligand's protons upon addition of a metal ion, providing insights into the coordination sites and the stoichiometry of the complex formed. acs.org
Chromatographic and Mass Spectrometric Methods for Compound Purity and Identity Confirmation in Research Contexts
Chromatographic and mass spectrometric techniques are essential for verifying the purity and confirming the identity of synthesized compounds like Salpyran (hydrochloride).
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a standard technique used to separate, identify, and quantify each component in a mixture. chiralpedia.comnih.gov It is routinely employed to check the purity of Salpyran after its synthesis, which often involves multi-step organic reactions and purification by recrystallization or chromatography. smolecule.com
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. orientjchem.orgnih.gov High-resolution mass spectrometry (HRMS) of the isolated crystals of the Salpyran-copper complex is consistent with the presence of [CuL]⁺ and [CuHL]²⁺ structures. figshare.com
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| Salpyran (hydrochloride) |
| Salpyran |
| Copper(II) |
| Clioquinol |
| Zinc(II) |
| NEt₃ (Triethylamine) |
Theoretical and Computational Chemistry Approaches
Molecular Modeling and Docking Simulations of Salpyran-Metal-Biomolecule Interactions
Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interactions between molecules. In the context of Salpyran, these techniques are crucial for understanding how it, particularly when complexed with metal ions like copper(II), interacts with biological macromolecules such as proteins and peptides.
Research has utilized computational chemistry modeling to investigate the binding geometry of Salpyran with biomolecules like the Aβ₁₋₄₀ peptide, which is implicated in Alzheimer's disease. researchgate.net The design of Salpyran as a tetradentate (3N,1O) ligand was rational and intended to create a specific coordination environment for metal ions. figshare.com This design is crucial for its function as a small molecule metal chelator (SMMC). figshare.comnih.gov The goal of such chelation therapy is to disrupt harmful interactions between metal ions and biomolecules. figshare.com
Quantum Chemical Calculations of Electronic Structure, Reactivity, and Chelating Properties
Quantum chemical calculations, such as Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, reactivity, and chelating properties of Salpyran. researchgate.netakj.az These methods can elucidate the nature of the bonds between Salpyran and metal ions and explain the high selectivity of Salpyran for certain metals like Cu(II) over others like Zn(II). figshare.comnih.govresearchgate.net
DFT calculations have been used to confirm the geometry of Salpyran-metal complexes, which is crucial for their stability and reactivity. researchgate.net For example, solid and solution studies, supported by computational analysis, corroborate the formation of a stable [Cu(II)(Salpyran)]+ monocationic species at physiological pH. figshare.comnih.govfigshare.comacs.org The tetradentate 3N,1O coordination environment offered by Salpyran is a key factor in its high affinity for Cu(II). figshare.com
These calculations are also instrumental in studying the electronic properties that govern the antioxidant capabilities of Salpyran. By preventing the formation of reactive oxygen species (ROS) from the Cu(II)/H₂O₂ system, Salpyran demonstrates its potential as a therapeutic agent. figshare.comnih.govfigshare.commedchemexpress.com Quantum chemical methods can model the reaction paths and transition states involved in these processes. chemrxiv.org
Prediction of Physicochemical Parameters Relevant to Biological Permeation (Computational Methods)
The ability of a potential drug molecule to permeate biological membranes is a critical factor in its efficacy. Computational methods are widely used to predict key physicochemical properties that influence this permeation, such as lipophilicity (logP), topological polar surface area (TPSA), and aqueous solubility. nih.govescholarship.org
For Salpyran, computational tools like the SwissADME web tool have been used to predict its drug-likeness. figshare.comresearchgate.net The calculations indicated that Salpyran has suitable properties for permeation. figshare.comnih.govfigshare.comacs.org The replacement of a phenol (B47542) with a pyridine (B92270) in the molecular scaffold was a deliberate design choice to reduce lipophilicity and improve aqueous solubility, as confirmed by a lower calculated logP value compared to a related compound. figshare.com
These predictive models are essential in the early stages of drug discovery to screen and prioritize compounds with favorable pharmacokinetic profiles. researchgate.netmdpi.com
Table of Computationally Predicted Physicochemical Properties of Salpyran:
| Parameter | Predicted Value | Significance |
|---|---|---|
| cLogP | 1.89 | Indicates lipophilicity and affects membrane permeability. |
| Topological Polar Surface Area (TPSA) | 77.2 Ų | Relates to hydrogen bonding potential and permeability. |
Dynamics Simulations to Elucidate Complex Formation and Dissociation Kinetics
Molecular dynamics (MD) simulations are computational methods that allow for the study of the time-dependent behavior of molecules, providing insights into the formation and dissociation of complexes. numberanalytics.com These simulations are particularly valuable for understanding the kinetic stability of Salpyran-metal complexes. arxiv.org
While specific MD simulation studies focused solely on Salpyran are not extensively detailed in the provided search results, the principles of this technique are highly relevant. MD simulations can model the dynamic process of a ligand like Salpyran binding to a metal ion in solution and the subsequent stability of the formed complex over time. arxiv.org
For instance, it is known from experimental and solution studies that under physiological pH and anaerobic conditions, the [Cu(II)(Salpyran)]+ complex remains intact for at least two days, indicating significant kinetic stability. researchgate.net MD simulations could provide an atomistic view of this stability, showing how the ligand wraps around the metal ion and how solvent molecules interact with the complex. Such simulations are crucial for designing chelators that form kinetically inert complexes, which is often more important for therapeutic applications than just high thermodynamic stability. researchgate.net
Comparative Analysis with Established Chelating Agents in Academic Research
Comparison with 8-Hydroxyquinoline (B1678124) and 8-Aminoquinoline (B160924) Derivatives (e.g., Clioquinol) Regarding Affinity and Selectivity
Derivatives of 8-hydroxyquinoline (8HQ) and 8-aminoquinoline are among the most researched classes of small molecule metal chelators. researchgate.netnih.gov Compounds like Clioquinol (B1669181) (CQ), a derivative of 8-hydroxyquinoline, and TDMQ-20, an advanced 8-aminoquinoline derivative, serve as important benchmarks for evaluating new chelators. figshare.comresearchgate.net
Salpyran demonstrates a significantly higher affinity for copper(II) ions compared to first-generation quinoline-based chelators like Clioquinol. figshare.comnih.govfigshare.com The affinity for a metal ion is often expressed as the pM value (-log[M]free), which indicates the ability of a ligand to bind a metal ion under specific conditions (e.g., pH 7.4). Research shows Salpyran has a pCu value of 10.65, whereas Clioquinol has a pCu of 5.91. figshare.comnih.govfigshare.com This indicates a substantially stronger binding affinity for copper under physiological pH conditions.
This difference in affinity is largely attributed to their structural differences. Salpyran is a tetradentate ligand, meaning it can form four bonds to a central metal ion, utilizing a 3N,1O (three nitrogen, one oxygen) coordination environment. figshare.com This structure allows it to form a stable 1:1 complex with Cu(II). figshare.comnih.gov In contrast, Clioquinol is a bidentate ligand, forming two bonds, and typically creates a less stable 1:2 complex with Cu(II) with a 2N,2O coordination sphere. figshare.comresearchgate.net Generally, chelators that form 1:1 complexes exhibit higher affinity than those forming 1:2 complexes. figshare.com
Selectivity, the ability to bind a target metal ion over other biologically relevant metals, is another critical parameter. Salpyran exhibits excellent selectivity for Cu(II) over Zn(II). figshare.comnih.govfigshare.com Its affinity for Cu(II) is close to that of the state-of-the-art 8-aminoquinoline chelator, TDMQ-20, which has a pCu of 10.75 and is known for its exceptional Cu(II) selectivity. figshare.comresearchgate.net
The following table provides a comparative overview of the metal binding properties of Salpyran and related chelators.
Table 1: Comparative Metal Affinity and Selectivity of Chelators (pH 7.4)
| Compound | pCu | pZn | Cu/Zn Selectivity (pCu - pZn) | M/L Ratio |
|---|---|---|---|---|
| Salpyran | 10.65 | 6.69 | 4.60 | 1:1 |
| Clioquinol (CQ) | 5.91 | 5.64 | 0.27 | 1:2 |
| TDMQ-20 | 10.75 | 5.06 | 5.69 | 1:1 |
| Salan | 9.48 | 5.35 | 4.13 | 1:1 |
Data sourced from Devonport et al. (2021). figshare.com
Distinctive Features and Advantages of Salpyran over Other Small Molecule Metal Chelators in Research Applications
Salpyran was developed through a rational design approach that confers several distinct advantages for research applications. figshare.com
A primary advantage is its identity as a novel and highly tunable scaffold . figshare.com Much research has focused on modifying existing 8-hydroxy/8-amino quinoline (B57606) backbones. figshare.com Salpyran, however, is synthesized by combining Salan and Endip moieties, introducing an entirely different and non-symmetric framework. figshare.com Its synthesis via a stepwise protecting group strategy allows for functionalization at multiple sites, including the amine groups and aromatic rings, making it a versatile platform for further chemical modification. figshare.com
The structural design of Salpyran also optimizes its physicochemical properties. The replacement of a phenol (B47542) group (as seen in the parent Salan scaffold) with a pyridine (B92270) entity enhances aqueous solubility by reducing lipophilicity. figshare.com For instance, the calculated LogP (cLogP) for Salpyran is 1.73, compared to 2.26 for the Salan scaffold, a feature that can be crucial for permeation studies. figshare.com
Furthermore, the tetradentate nature of Salpyran and its ability to form a stable 1:1 monocationic complex, [Cu(II)L]+, at physiological pH are significant advantages. figshare.comnih.gov This 1:1 stoichiometry is a key factor in its high affinity for copper compared to bidentate chelators like Clioquinol that form 1:2 complexes. figshare.comacs.org The formation of a single, dominant 1:1 species in solution also simplifies mechanistic studies and reduces the potential for complex interactions with other biological molecules. figshare.com
Evaluation of Mechanistic Differences and Similarities with Other Antioxidant Chelators
Metal chelators are often considered secondary antioxidants because they sequester pro-oxidative metal ions like copper and iron, preventing them from participating in redox reactions that generate reactive oxygen species (ROS), such as the Fenton reaction. aocs.org The primary mechanism involves binding the metal ion and stabilizing it in a single redox state, thereby inhibiting the catalytic decomposition of hydroperoxides into damaging free radicals. aocs.org
Salpyran functions through this primary mechanism by forming a stable complex with Cu(II). figshare.comnih.govfigshare.com However, its antioxidant capabilities are enhanced by a dual-function design. The inclusion of a phenolic moiety in its structure provides it with intrinsic radical scavenging capabilities, a feature it shares with other phenolic antioxidants like certain flavonoids and tannins. figshare.comnih.gov
A crucial mechanistic aspect for an antioxidant chelator is the redox activity of the resulting metal-ligand complex. aocs.orgmdpi.com Some chelator-metal complexes can remain redox-active, potentially participating in or even promoting oxidative reactions. aocs.org Research indicates that Salpyran's design addresses this issue. Assays demonstrate that Salpyran effectively prevents the formation of ROS from the binary Cu(II)/H₂O₂ system. figshare.comnih.govfigshare.com This suggests that the Salpyran-Cu(II) complex is redox-silent or has significantly attenuated redox activity. This is a key mechanistic distinction from some other chelators whose complexes may still be able to generate ROS. researchgate.net The use of ligands that can shuttle electrons, known as redox-active ligands, can influence the catalytic behavior of the complex, and in the case of Salpyran, the design appears to favor stabilization and prevention of ROS generation. rsc.orgd-nb.info
Future Research Trajectories and Methodological Innovations
Development of Next-Generation Salpyran Analogs with Enhanced Biochemical Properties
The foundation of Salpyran's design lies in the strategic combination of structural motifs from other ligands, namely the Salan and Endip moieties, to create a non-symmetrical, tetradentate chelator. figshare.com This rational design approach, which moved away from traditional 8-hydroxy/amino quinoline (B57606) cores, endowed Salpyran with a high affinity for Cu(II) and excellent selectivity over other biologically relevant metal ions like Zn(II). figshare.comfigshare.com The synthesis process itself reveals the inherent "tunability" of the Salpyran scaffold, which is a key focus for future research. figshare.com
Future development will likely concentrate on creating analogs with tailored properties. Modifications can be systematically introduced at several key positions to enhance its biochemical and pharmacokinetic profiles. figshare.com Functionalization is possible at the amine groups, and further variations can be achieved by altering the aromatic substitution of the aldehyde precursors or by replacing the diamine linker unit. figshare.com This high degree of modifiability offers a platform for extensive structure-activity relationship (SAR) studies. The goal of these studies would be to produce next-generation analogs with properties such as improved blood-brain barrier permeability, even greater selectivity for Cu(II), or modified lipophilicity to optimize cellular uptake. figshare.com
For instance, the strategic sulfonation of phenolic groups in the parent Salan scaffold was shown to significantly improve aqueous solubility. figshare.com Similar strategies could be applied to Salpyran analogs. The development trajectory of previous chelators, such as the evolution from the bidentate Clioquinol (B1669181) (CQ) to the tridentate PBT2 and eventually to advanced tetradentate chelators like TDMQ-20, provides a clear roadmap for the incremental improvement of these compounds. figshare.comresearchgate.net
Below is a table outlining potential modification sites on the Salpyran scaffold and the hypothetical enhancements that could be targeted.
| Modification Site | Potential Chemical Change | Hypothesized Enhancement | Rationale |
| Phenolic Ring | Addition of electron-withdrawing or -donating groups | Modulate pKa and redox potential | Fine-tune metal affinity and antioxidant capacity. |
| Amine Groups | Functionalization with targeting moieties (e.g., glucose) | Improved blood-brain barrier penetration | Utilize transporters like GLUT to facilitate brain access. figshare.com |
| Diamine Linker | Altering linker length or rigidity | Optimize coordination geometry and stability of the metal complex | Enhance selectivity and prevent dissociation under physiological conditions. |
| Pyridine (B92270) Ring | Substitution on the pyridine ring | Adjust lipophilicity and solubility | Improve pharmacokinetic properties for in vivo applications. figshare.com |
Exploration of Broader Mechanistic Pathways in Diverse Biological Systems and Models
Salpyran's primary established mechanism is the selective chelation of Cu(II), which prevents the formation of reactive oxygen species (ROS) in the binary Cu(II)/H₂O₂ system. figshare.comfigshare.commedchemexpress.com This antioxidant activity has been demonstrated in biochemical assays using ascorbate (B8700270), the tau protein, and human prion protein, highlighting its relevance in the context of neurodegenerative diseases where metal-catalyzed oxidative stress is a key pathological feature. figshare.comresearchgate.net
However, the full extent of Salpyran's biological effects may be broader than this singular mechanism. Future research should explore its impact on other cellular signaling pathways that are intrinsically linked to oxidative stress. One such pathway is the nuclear factor-kappa B (NF-κB) signaling system. mdpi.comucla.edu The NF-κB pathway is a critical regulator of inflammation, and its activity can be modulated by cellular redox status. frontiersin.orgnih.gov Given that Salpyran can suppress ROS production, a downstream consequence could be the modulation of NF-κB activation. figshare.comfrontiersin.org Investigating whether Salpyran can attenuate inflammatory responses by inhibiting NF-κB in relevant cell models (e.g., microglia) is a logical next step. While some databases associate Salpyran with the NF-κB pathway, detailed studies are required to confirm this link and elucidate the precise mechanism. medchemexpress.commedchemexpress.com
Furthermore, the role of copper dysregulation is not limited to neurodegeneration but is also implicated in other conditions, including cancer and inflammatory disorders. mdpi.comnih.gov Copper is known to be a cofactor for enzymes involved in angiogenesis and cell proliferation, making copper chelation a potential anticancer strategy. mdpi.com Future studies could therefore involve screening Salpyran and its next-generation analogs in various cancer cell lines or in animal models of inflammatory diseases to determine if its copper-chelating and antioxidant properties are beneficial in these broader contexts.
Integration with Advanced Imaging Techniques for Metal Dysregulation Studies in Pre-clinical Settings
The ability to visualize and quantify metal ion distribution in real-time within a living organism is crucial for understanding its role in health and disease. While Salpyran itself has not yet been reported as an imaging agent, its highly tunable scaffold makes it an excellent candidate for modification into a pre-clinical imaging probe. figshare.com
Future research can focus on two main strategies:
Development of Fluorescent Probes: Salpyran could be conjugated with a fluorophore to create a sensor that reports on the presence of labile copper pools. The design would likely involve a photoinduced electron transfer (PET) mechanism, where the fluorescence of the dye is quenched in the absence of copper and is "turned on" upon chelation. nih.gov Near-infrared (NIR) fluorophores are particularly desirable for in vivo applications due to their deep tissue penetration and low autofluorescence. nih.govrsc.orgnih.gov By attaching a cyanine (B1664457) dye or similar NIR emitter to the Salpyran scaffold, researchers could develop a probe for non-invasively imaging copper dysregulation in animal models of Wilson's disease or neurodegeneration. nih.govnih.gov
Development of Radiotracers for PET Imaging: Another promising avenue is the adaptation of Salpyran for Positron Emission Tomography (PET) imaging. This would involve modifying the Salpyran structure to incorporate a different chelating moiety capable of stably binding a positron-emitting radionuclide, such as Gallium-68 (⁶⁸Ga). rsc.orgrsc.org Alternatively, the scaffold could be altered for direct radiolabeling with isotopes like Carbon-11. nih.govnih.gov The resulting radiotracer would allow for the quantitative, whole-body imaging of copper-rich tissues or areas where the chelator accumulates, providing invaluable data on the pharmacokinetics and target engagement of Salpyran-based compounds in pre-clinical models.
Application of Salpyran as a Research Probe in Biochemical and Cell Biology Investigations
Salpyran's well-defined mechanism of action and high selectivity make it a powerful research probe for dissecting the specific role of Cu(II)-mediated oxidative stress in various biological processes. medchemexpress.com Its utility has already been established in acellular assays involving proteins central to neurodegeneration, such as tau and prion protein. figshare.com
Future applications in this domain will involve using Salpyran to answer more nuanced questions in cell biology. For example:
Dissecting Metal-Specific Effects: In cellular systems where both zinc and copper are implicated in a pathological process (e.g., amyloid-β aggregation), Salpyran's high selectivity for copper over zinc allows researchers to specifically inhibit the contribution of copper and thereby isolate the effects of zinc. figshare.comresearchgate.net
Probing Redox-Sensitive Pathways: It can be used as a tool to investigate how copper-dependent ROS production specifically impacts downstream signaling cascades, organelle function (particularly mitochondrial health), and gene expression in various cell types.
Validating Drug Targets: By demonstrating that the chelation of copper and subsequent reduction of oxidative stress with a specific tool like Salpyran can prevent a pathological outcome in a cellular model, researchers can further validate the copper-ROS axis as a viable therapeutic target for drug development.
The compound's utility as a research tool is underscored by its status as a small molecule that can be used to induce a specific biochemical change (copper chelation), the downstream consequences of which can then be studied using a wide array of molecular and cellular biology techniques. figshare.com
Q & A
Q. What are the standard methods for synthesizing and characterizing Salpyran (hydrochloride) in laboratory settings?
Salpyran (hydrochloride) synthesis typically involves chelation reactions with Cu(II) ions under controlled pH and temperature conditions. Characterization includes:
- Purity testing : Chloride content analysis via titration with 0.01 M HCl, as outlined in pharmacopeial methods .
- Structural identification : UV-Vis spectroscopy (to confirm ligand-metal charge transfer bands) and NMR (to verify hydrogen bonding and molecular symmetry) .
- Stoichiometric validation : Ascorbate consumption assays to measure Cu(II) binding ratios (1:1 or 1:2), supported by fluorescence quenching experiments .
Q. How can researchers ensure the stability of Salpyran (hydrochloride) during experimental storage?
Stability is pH- and oxygen-dependent. Recommended practices include:
- Storing solutions in amber vials at 4°C under nitrogen to prevent oxidation.
- Monitoring degradation via HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) .
- Conducting periodic UV-Vis scans (200–800 nm) to detect shifts in absorption maxima, indicative of structural changes .
Q. What safety protocols are critical when handling Salpyran (hydrochloride) in vitro studies?
- Use PPE (nitrile gloves, lab coats, and safety goggles) and work in a fume hood to avoid inhalation or skin contact.
- Follow OSHA-compliant hazard communication standards, including disposal via approved waste facilities and emergency rinsing protocols for accidental exposure .
Advanced Research Questions
Q. How does Salpyran (hydrochloride) selectively chelate Cu(II) ions, and what experimental parameters influence this interaction?
The chelation mechanism involves coordination through Salpyran’s pyridine and hydroxyl groups. Key parameters include:
- pH : Optimal binding occurs at pH 6.5–7.5, as lower pH disrupts ligand deprotonation .
- Redox conditions : Under anaerobic conditions, ascorbate consumption assays show slower Cu(II) reduction, indicating stable complex formation .
- Stoichiometry : Fluorescence titration with ditroxyamine reveals a 1:1 binding ratio, validated by Job’s plot analysis .
Q. How can contradictory data on Salpyran’s antioxidant activity in different oxygen environments be resolved?
Conflicting results (e.g., variable ascorbate oxidation rates in air vs. nitrogen) require:
- Controlled replication : Repeat assays using degassed buffers and oxygen sensors to standardize conditions.
- Orthogonal validation : Cross-verify with electron paramagnetic resonance (EPR) spectroscopy to detect reactive oxygen species (ROS) generation .
- Statistical rigor : Apply ANOVA to assess inter-experimental variability and exclude outliers .
Q. What methodologies are recommended to evaluate Salpyran’s therapeutic potential in metal-overload diseases?
- In vitro models : Use HepG2 cells incubated with CuCl₂ to mimic Wilson’s disease, measuring intracellular copper via atomic absorption spectroscopy (AAS) post-treatment with Salpyran .
- In vivo validation : Employ rodent models with induced copper overload, monitoring urinary copper excretion and liver histopathology .
- Toxicity screening : Conduct MTT assays on primary hepatocytes to establish safe dosage thresholds .
Methodological Guidance
Q. How should researchers design a fluorescence quenching assay to study Salpyran-Cu(II) interactions?
- Procedure :
Prepare a 10 µM ditroxyamine solution in Tris buffer (pH 7.4).
Titrate with incremental Cu(II)-Salpyran concentrations (0–50 µM).
Measure fluorescence intensity (λₑₓ = 280 nm, λₑₘ = 340 nm) and plot Stern-Volmer curves to calculate binding constants .
- Controls : Include metal-free Salpyran to rule out intrinsic fluorescence effects.
Q. What strategies mitigate batch-to-batch variability in Salpyran synthesis?
- Standardized protocols : Use automated syringes for reagent addition to minimize human error.
- Quality checks : Implement FT-IR spectroscopy to verify ligand purity pre-synthesis .
- Inter-laboratory validation : Share samples with collaborating labs for independent reproducibility testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
